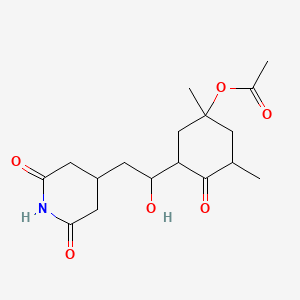
Acetoxycycloheximide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetoxycycloheximide is a natural product found in Streptomyces pulveraceus with data available.
生物活性
Acetoxycycloheximide (ACH), a derivative of cycloheximide (CH), has garnered attention for its diverse biological activities, particularly in the context of apoptosis, protein synthesis inhibition, and memory impairment. This article provides a comprehensive overview of the biological activity of ACH, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is known primarily as a potent inhibitor of protein synthesis. It has been shown to induce apoptosis in various cell types and has implications in neurological studies related to memory.
-
Induction of Apoptosis :
- ACH induces rapid apoptosis in human leukemia Jurkat T cells through the activation of caspases and the release of cytochrome c from mitochondria. Unlike CH, ACH significantly activates the c-Jun N-terminal kinase (JNK) pathway, which is critical for cytochrome c release and subsequent apoptosis .
- In studies, ACH was found to induce apoptosis with higher efficacy than CH, demonstrating its potential as a more effective therapeutic agent in cancer treatment .
- Inhibition of Protein Synthesis :
- Effects on Memory :
Comparative Biological Activity
The following table summarizes key findings regarding the biological activity of ACH compared to cycloheximide and other derivatives:
| Compound | Apoptosis Induction | Protein Synthesis Inhibition | Memory Impairment | Antifungal Activity |
|---|---|---|---|---|
| This compound (ACH) | High | Yes | Significant | Moderate |
| Cycloheximide (CH) | Moderate | Yes | Moderate | Strong |
| Hydroxycycloheximide (HCH) | Low | Yes | Low | Weak |
Case Studies
- Apoptosis in Cancer Cells :
- Memory Studies :
- Antifungal Properties :
科学研究应用
Neurobiological Research
Memory and Learning Studies
Acetoxycycloheximide has been extensively studied for its effects on memory and learning. Research indicates that while ACH does not impair short-term memory (up to 3 hours post-training), it significantly affects long-term memory retention starting from 6 hours after training. In experiments involving mice, it was found that ACH inhibited cerebral protein synthesis, which is crucial for the consolidation of long-term memories .
- Case Study : In a T-maze task, mice injected with ACH exhibited normal learning capabilities initially but showed marked memory impairment after 6 hours, suggesting that protein synthesis is essential for long-term memory storage .
Apoptosis Induction
Cancer Research
ACH has been shown to induce apoptosis more effectively than cycloheximide in certain cancer cell lines. In human leukemia Jurkat T cells, ACH triggered the release of cytochrome c from mitochondria and activated caspases involved in the apoptotic pathway. This process is mediated by the activation of the c-Jun N-terminal kinase (JNK) pathway, which plays a critical role in apoptosis signaling .
- Findings : ACH's ability to activate JNK and induce apoptosis suggests its potential utility in cancer therapies targeting specific apoptotic pathways .
Plant Sciences
Phytotoxicity and Antifungal Activity
In agricultural research, ACH has demonstrated significant phytotoxic effects alongside antifungal properties. Studies have indicated that ACH can inhibit the growth of various fungi and affect chlorophyll content in plants, making it a candidate for developing new fungicides or herbicides.
- Research Methodology : The antifungal activity was assessed using broth dilution methods with varying concentrations of ACH, revealing its potential as an effective agricultural chemical .
| Application Area | Findings | Implications |
|---|---|---|
| Neurobiology | Impairs long-term memory retention post-training | Insights into mechanisms of memory formation |
| Cancer Research | Induces apoptosis via JNK pathway activation | Potential therapeutic uses in oncology |
| Plant Sciences | Exhibits antifungal activity and phytotoxicity | Development of new agricultural chemicals |
Mechanistic Insights
Recent studies have utilized molecular docking to elucidate how ACH interacts with ribosomal proteins in plants and fungi. This research highlights the compound's potential as a lead molecule for developing more effective fungicides by understanding its binding mechanisms and biological activities .
属性
CAS 编号 |
2885-39-4 |
|---|---|
分子式 |
C17H25NO6 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
[(1R,3S,5S)-3-[(1R)-2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-1,5-dimethyl-4-oxocyclohexyl] acetate |
InChI |
InChI=1S/C17H25NO6/c1-9-7-17(3,24-10(2)19)8-12(16(9)23)13(20)4-11-5-14(21)18-15(22)6-11/h9,11-13,20H,4-8H2,1-3H3,(H,18,21,22)/t9-,12-,13+,17+/m0/s1 |
InChI 键 |
UFDHNJJHPSGMFX-SQUSCZTCSA-N |
SMILES |
CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
手性 SMILES |
C[C@H]1C[C@@](C[C@H](C1=O)[C@@H](CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
规范 SMILES |
CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |
外观 |
Solid powder |
Key on ui other cas no. |
62362-65-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
acetoxycycloheximide streptovitacin E-73 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















